Taurocholic Acid-d8 Sodium Salt
Description
Deuteration Strategies for Bile Acid Derivatives
The introduction of deuterium (B1214612) into bile acid derivatives can be achieved through various synthetic strategies. One common approach involves the use of deuterated reagents in established chemical reactions. For instance, the reduction of keto-bile acids in the presence of a deuterium source, such as sodium borodeuteride (NaBD4), can introduce deuterium atoms at specific positions. Another method is the use of deuterated solvents in reactions like the Clemmensen reduction.
More advanced techniques include transition metal-catalyzed H-D exchange reactions. Catalysts like palladium on carbon (Pd/C) can facilitate the exchange of hydrogen atoms with deuterium from D2O, offering a high degree of selectivity and efficiency. The specific positions of deuteration can be controlled by the choice of catalyst and reaction conditions. For the synthesis of highly deuterated analogs like Taurocholic Acid-d8, a combination of these strategies is often employed, targeting both the bile acid and the conjugating amino acid moieties.
Production of Taurocholic Acid-d8 Sodium Salt as a Stable Isotope Analog
The synthesis of this compound is not a single reaction but a convergent synthesis that combines a deuterated cholic acid molecule with a deuterated taurine (B1682933) molecule.
A plausible and commonly utilized synthetic route involves the following key steps:
Synthesis of Cholic Acid-d4 : The cholic acid portion of the molecule is typically deuterated first. Commercially available Cholic acid-d4 is often synthesized by introducing four deuterium atoms onto the steroid nucleus at positions 2, 2, 4, and 4. caymanchem.comisotope.com This can be achieved through methods such as acid- or base-catalyzed exchange reactions in a deuterated solvent or through specific reduction steps of corresponding enones with deuterium gas and a catalyst.
Synthesis of Taurine-d4 (B583183) : The taurine moiety is also prepared in a deuterated form. Taurine-d4, with deuterium atoms at positions 1, 1, 2, and 2 of the ethyl group, is commercially available and can be synthesized through various methods, including the reduction of a suitable precursor with a deuterium source. medchemexpress.comcaymanchem.com
Conjugation of Cholic Acid-d4 and Taurine-d4 : With the two deuterated precursors in hand, the next step is their conjugation to form Taurocholic acid-d8. This is typically achieved by activating the carboxylic acid group of cholic acid-d4, often by converting it to an active ester or an acid chloride. This activated intermediate is then reacted with the amino group of taurine-d4 in a suitable solvent to form the amide bond. A common method involves the use of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or by forming a mixed anhydride.
Formation of the Sodium Salt : The resulting Taurocholic acid-d8 is an acid. To obtain the final product, it is treated with a sodium-containing base, such as sodium hydroxide (B78521) or sodium bicarbonate, in a controlled manner to form the stable sodium salt. The product is then typically isolated by precipitation or lyophilization.
This synthetic approach ensures the precise placement of eight deuterium atoms, resulting in a stable isotope-labeled internal standard with a distinct mass-to-charge ratio from its endogenous, non-labeled counterpart.
Chromatographic Separation and Purification Techniques for Deuterated Bile Acids
The purification of this compound and its quantification in analytical methods relies heavily on chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with mass spectrometry (MS).
The separation of bile acids is challenging due to their structural similarity. However, modern reversed-phase columns, particularly C18 columns, have proven effective. The mobile phases typically consist of a mixture of aqueous and organic solvents. The aqueous phase is often water containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve ionization for MS detection. The organic phase is usually methanol (B129727) or acetonitrile, or a combination of both.
Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is commonly employed to achieve optimal separation of the various bile acid species, including the deuterated standard and its non-labeled analog.
The following table summarizes typical conditions used for the chromatographic analysis of taurocholic acid and other bile acids, which are applicable to its deuterated form:
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography System | HPLC | UHPLC | HPLC-MS/MS |
| Column | Ascentis® Express C18, 15 cm x 4.6 mm, 2.7 µm | Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm | Hypersil GOLD, 100 mm × 2.1 mm |
| Mobile Phase A | Water with 5 mM ammonium acetate and 0.012% formic acid | 0.1% Formic acid in water | Methanol:water (0.1mmol/l ammonium acetate + 0.1% formic acid) = 75:25 (isocratic) |
| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.012% formic acid | Methanol/acetonitrile (1:1) | - |
| Gradient | 70% to 95% B over 10 min | 40% to 70% B over 7.5 min, then to 98% B | Isocratic |
| Flow Rate | 0.6 mL/min | 0.65 mL/min | 0.2 mL/min |
| Column Temperature | 40 °C | 50 °C | 30 °C |
| Detection | ESI(-) MRM Mode | Negative ESI-MS/MS | Negative ion scanning, SRM |
| Reference | Current time information in Bangalore, IN. | biocompare.com | nih.gov |
This table presents a summary of conditions from various sources and is intended to be illustrative. Specific applications may require method optimization.
Following synthesis, these chromatographic methods are also employed in a preparative scale to purify the this compound to the high degree of purity (>95%) required for its use as an analytical standard. medchemexpress.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H44NNaO7S |
|---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1/i8D2,10D2,11D2,12D2; |
InChI Key |
JAJWGJBVLPIOOH-NOBNTUEXSA-M |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NC([2H])([2H])C([2H])([2H])S(=O)(=O)[O-])C)O)C)[2H].[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origin of Product |
United States |
Chemical and Physical Properties of Taurocholic Acid D8 Sodium Salt
The specific properties of Taurocholic Acid-d8 Sodium Salt are critical to its function as an internal standard and tracer in research.
| Property | Value |
| Alternate Name | Cholyltaurine-d8 Sodium Salt scbt.com |
| Molecular Formula | C₂₆H₃₆D₈NO₇SNa scbt.com |
| Molecular Weight | 545.73 g/mol scbt.com |
| Physical Appearance | Typically a solid sigmaaldrich.comcaymanchem.com |
| Solubility | Soluble in water sigmaaldrich.com |
This table is interactive. Click on the headers to sort.
Analytical Applications in Advanced Spectrometry
Quantification of Bile Acids using Taurocholic Acid-d8 Sodium Salt as an Internal Standard
The accurate quantification of bile acids in biological matrices is crucial for understanding their role in physiological and pathological processes, including lipid metabolism, glucose regulation, and liver diseases. nih.govnih.gov this compound is frequently employed as an internal standard in these analyses to ensure accuracy and precision by correcting for variations during sample preparation and analysis. nih.govthermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the comprehensive profiling and quantification of bile acids due to its high sensitivity, specificity, and resolution. nih.govmdpi.com In these methods, a known amount of this compound is added to biological samples (such as serum, plasma, or feces) at the beginning of the sample preparation process. thermofisher.commdpi.com This "spiking" allows it to undergo the same extraction, derivatization (if any), and ionization processes as the endogenous, non-labeled bile acids.
The distinct mass difference between the deuterated standard and the native analyte allows the mass spectrometer to differentiate between them, while their similar chemical and physical properties ensure they behave almost identically during the chromatographic separation and ionization. mac-mod.com By comparing the peak area of the endogenous taurocholic acid to that of the known concentration of this compound, a precise quantification of the native compound can be achieved. High-throughput LC-MS/MS methods have been developed that can measure a large panel of bile acids, including taurocholic acid, in a single run of just a few minutes. nih.govresearchgate.net
A typical LC-MS/MS method for bile acid analysis involves protein precipitation from the sample, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. thermofisher.commac-mod.com The table below shows typical MRM transitions used for the analysis of taurocholic acid and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Taurocholic Acid | 514.3 | 80.0 |
| Taurocholic Acid-d4 | 518.3 | 80.0 |
| Data derived from a representative LC-MS/MS method for bile acid analysis. mac-mod.com |
Role in Quantitative Lipidomic and Metabolomic Analysis
The study of lipids (lipidomics) and metabolites (metabolomics) provides a comprehensive snapshot of the metabolic state of a biological system. Bile acids are key players in lipid metabolism, and their quantification is a critical component of many lipidomic and metabolomic studies. nih.govnih.gov this compound plays a crucial role as an internal standard in these large-scale analyses, ensuring the data's reliability and allowing for meaningful comparisons between different samples and studies. sigmaaldrich.com
In studies investigating hyperlipidemia, for instance, metabolomic and lipidomic analyses are used to understand the underlying biochemical changes. nih.gov By using deuterated internal standards like this compound, researchers can accurately track the changes in the bile acid pool in response to high-fat diets or therapeutic interventions. nih.gov This precise quantification is essential for identifying biomarkers and understanding the mechanisms of diseases related to lipid metabolism.
Assessment of Analytical Method Development and Validation Parameters
The development and validation of analytical methods are critical to ensure the accuracy and reliability of the obtained results. When using this compound as an internal standard, several key parameters are assessed.
A successfully validated method using a deuterated internal standard like this compound will demonstrate the following characteristics:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | A high coefficient of determination (r²) > 0.99 over a defined concentration range. nih.gov |
| Accuracy | The closeness of the measured value to the true value, typically within 85-115%. nih.govacs.org |
| Precision | The degree of agreement among individual test results, with a coefficient of variation (CV) of <15%. nih.govacs.org |
| Recovery | The efficiency of the extraction process, generally expected to be consistent and reproducible. nih.gov |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.govmdpi.com |
Isotope Dilution Mass Spectrometry for Precise Bile Acid Measurement
Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that provides a high level of accuracy and precision. nih.gov It is often considered a reference method for the determination of analytes in complex matrices. The principle of IDMS relies on the addition of a known amount of an isotopically labeled version of the analyte (the "spike"), such as this compound, to the sample.
After the spike has equilibrated with the endogenous analyte, the mixture is processed, and the ratio of the unlabeled to the labeled analyte is measured by mass spectrometry. Because the measurement is based on a ratio, it is less susceptible to variations in sample recovery or instrument response, leading to highly accurate results. researchgate.net IDMS using deuterated standards is instrumental in assigning certified values to reference materials and in the validation of routine analytical methods. nih.gov
Investigations of Bile Acid Metabolism and Biosynthesis
Elucidation of Primary Bile Acid Synthesis Pathways Utilizing Deuterated Tracers
Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized from cholesterol in the liver through a series of enzymatic reactions. mdpi.com Deuterated tracers are instrumental in dissecting these pathways, allowing for the direct observation of precursor-to-product conversions.
The journey from cholesterol to bile acids has been mapped using isotopically labeled precursors. Early pivotal experiments used deuterium-labeled cholesterol to demonstrate its conversion into cholic acid, establishing a foundational principle in bile acid research. nih.gov In modern cellular models, such as cultured human hepatoma (Hep G2) cells, researchers use deuterated water (D₂O) or labeled cholesterol to trace the incorporation of deuterium (B1214612) into newly synthesized bile acids. nih.gov
By growing cells in a medium containing D₂O, deuterium is incorporated into cholesterol during its biosynthesis. nih.gov This newly formed, labeled cholesterol then serves as a substrate for bile acid synthesis. Analysis by gas chromatography-mass spectrometry (GC/MS) can distinguish the deuterated bile acids from the pre-existing, unlabeled pool. nih.gov In these experiments, Taurocholic Acid-d8 Sodium Salt is added to the sample during analysis as an internal standard. Because a known amount of the deuterated standard is used, it provides a benchmark for accurately quantifying the amount of endogenous, newly synthesized taurocholic acid produced by the cells.
Table 1: Key Precursors and Products in Primary Bile Acid Synthesis
| Precursor | Key Intermediate | Primary Bile Acid | Conjugated Primary Bile Acid |
|---|---|---|---|
| Cholesterol | 7α-hydroxycholesterol | Chenodeoxycholic Acid | Taurochenodeoxycholic Acid |
The synthesis of primary bile acids is regulated by key enzymes. Cholesterol 7α-hydroxylase (CYP7A1) catalyzes the rate-limiting first step in the classical pathway. nih.govyoutube.com Sterol 12α-hydroxylase (CYP8B1) is the enzyme that determines the ratio of cholic acid to chenodeoxycholic acid, thereby controlling the hydrophobicity of the bile acid pool. nih.govnih.gov
Assays to determine the activity of these enzymes often involve incubating a substrate (like a cholesterol precursor) with a source of the enzyme (e.g., liver microsomes). The enzymatic activity is then determined by measuring the rate of product formation. For instance, to measure the combined output leading to taurocholic acid, researchers would quantify its concentration over time. The precision of this measurement is paramount, and the use of this compound as an internal standard in LC-MS analysis is essential for achieving accurate results. By comparing the signal of the biologically produced taurocholic acid to the known concentration of the added d8-standard, enzyme kinetics can be reliably calculated.
Understanding Secondary Bile Acid Formation and Gut Microbiota Interactions
Primary bile acids that enter the intestine are subject to modification by the resident gut microbiota. nih.gov These microbial transformations produce secondary bile acids, such as deoxycholic acid and lithocholic acid, which have distinct physiological effects. Stable isotopes are key to studying these interactions.
To study the conversion of primary bile acids into secondary ones, researchers can incubate primary bile acids with specific bacterial strains or complex fecal slurries. For example, unlabeled taurocholic acid can be used as the substrate. Over the course of the incubation, samples are taken to measure the disappearance of the substrate and the appearance of its metabolites, such as cholic acid (from deconjugation) and deoxycholic acid (from 7α-dehydroxylation).
In these experiments, this compound would be added during the sample workup for LC-MS analysis. Its purpose is to serve as a precise internal standard to quantify the remaining concentration of the original substrate, taurocholic acid. This allows for accurate calculation of the rate and extent of its microbial metabolism.
Two of the most significant microbial transformations are deconjugation, catalyzed by bile salt hydrolase (BSH) enzymes, and 7α-dehydroxylation. nih.govnih.gov BSH enzymes break the amide bond linking the bile acid to its glycine (B1666218) or taurine (B1682933) conjugate, releasing the unconjugated bile acid. nih.govmdpi.com For example, BSH activity on taurocholic acid yields cholic acid and taurine. Subsequently, other bacteria can perform 7α-dehydroxylation, converting cholic acid into deoxycholic acid. nih.gov
Assessing the activity of these enzymes is a common research goal. In a BSH assay, a specific conjugated bile acid like taurocholic acid is used as the substrate. The enzyme's activity is measured by quantifying the decrease in the substrate or the increase in the deconjugated product. nih.govnih.gov Accurate quantification by LC-MS is facilitated by using this compound as an internal standard for the substrate and a correspondingly labeled standard for the product (e.g., Cholic Acid-d4).
Table 3: Microbial Transformations of Taurocholic Acid
| Initial Substrate | Enzyme/Process | Product(s) | Bile Acid Type |
|---|---|---|---|
| Taurocholic Acid | Bile Salt Hydrolase (BSH) | Cholic Acid + Taurine | Primary (Unconjugated) |
Deuterium Exchange Experiments for Mechanistic Insights into Bile Acid Transformations
Hydrogen-deuterium exchange (HDX) is a powerful technique used to study protein conformation and solvent accessibility. wikipedia.org In this method, a protein (such as an enzyme involved in bile acid metabolism) is incubated in a deuterated solvent, typically D₂O. Protons on the protein's surface that are accessible to the solvent will exchange with deuterium atoms. wikipedia.org The rate and extent of this exchange provide information about the protein's structure and dynamics.
By performing HDX in the presence and absence of a ligand, such as a bile acid, researchers can identify which parts of the enzyme are involved in binding. For example, if a region of a BSH enzyme shows less deuterium uptake when taurocholic acid is present, it suggests this region is part of the binding site and becomes less accessible to the solvent upon binding. This technique provides mechanistic insights into how the enzyme recognizes and binds its substrate. While this compound is not directly used in the exchange reaction itself (which involves the protein and the deuterated solvent), it could be used as an analytical standard in complementary studies to confirm the concentrations of the bile acid solutions used in the HDX experiments.
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| Taurocholic Acid |
| Cholic Acid |
| Chenodeoxycholic Acid |
| Deoxycholic Acid |
| Lithocholic Acid |
| Cholesterol |
| 7α-hydroxycholesterol |
| 7α-hydroxycholest-4-en-3-one |
| Taurochenodeoxycholic Acid |
| Taurine |
| Glycine |
Assessment of Bile Acid Pool Dynamics and Enterohepatic Circulation through Isotopic Labeling
The investigation of bile acid metabolism, including the dynamics of the bile acid pool and the efficiency of enterohepatic circulation, has been significantly advanced by the use of isotopically labeled compounds. This compound is a deuterated, or stable isotope-labeled, version of taurocholic acid. This modification, where eight hydrogen atoms are replaced by their heavier isotope, deuterium, renders the molecule chemically identical to its natural counterpart in biological systems but distinguishable by mass spectrometry. This characteristic makes it an invaluable tracer for in vivo metabolic studies. eurisotop.com
Stable isotope labeling is a powerful methodology for tracking the metabolic fate of specific molecules without the safety concerns associated with radioactive isotopes. mdpi.com In the context of bile acid research, administering a known quantity of a labeled bile acid, such as this compound, allows researchers to follow its journey through the enterohepatic circulation. This process involves secretion by the liver, passage into the intestine, reabsorption in the ileum, and return to the liver via the portal vein. researchgate.netyoutube.com By taking serial samples of biological fluids, typically serum or bile, and analyzing them with techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the ratio of the labeled to the unlabeled endogenous bile acid can be determined over time. nih.govresearchgate.net
This isotope dilution technique provides critical data for calculating key kinetic parameters. mdpi.com These parameters include the total pool size of a specific bile acid, its synthesis or production rate, and its fractional turnover rate, which reflects how quickly the pool is replaced. mdpi.comnih.gov Such studies are fundamental to understanding both normal physiology and the pathophysiology of various diseases affecting the liver and intestine. For instance, researchers have used deuterated cholic acid and chenodeoxycholic acid to demonstrate how certain therapeutic agents can alter the frequency of bile acid circulation. nih.gov
The precision of LC-MS/MS allows for the simultaneous quantification of multiple bile acids and their labeled analogues, providing a comprehensive profile of the bile acid pool. nih.gov The use of stable isotope-labeled compounds like this compound as internal standards in these analytical methods is also crucial for ensuring accuracy and precision in the quantification of endogenous bile acids. researchgate.net
Research using these techniques has yielded detailed insights into the regulation of bile acid synthesis. Studies in animal models have shown that the infusion of labeled taurocholate can be used to precisely measure the feedback inhibition of hepatic bile salt synthesis. For example, it was demonstrated that taurocholate is a more potent inhibitor of its own synthesis than its unconjugated form, cholic acid, highlighting the role of conjugation in regulating bile acid homeostasis. nih.gov
Table 1: Research Findings on Bile Acid Kinetics Using Isotopic Labeling
| Study Focus | Labeled Compound Used | Key Findings | Reference |
| Bile Acid Synthesis Regulation | [14C]taurocholate & [14C]cholate | Taurocholate was approximately twice as potent as cholate (B1235396) in suppressing bile salt synthesis in rats, demonstrating strong negative feedback inhibition. | nih.gov |
| Enterohepatic Circulation Kinetics | Deuterated cholic acid & chenodeoxycholic acid | Oral administration of ursodeoxycholic acid (UDCA) in mice accelerated the enterohepatic circulation of bile acids. | nih.gov |
| Turnover Rate Comparison | 75selenohomocholic acid-taurine (75SeHCAT) & [14C]cholic acid-taurine ([14C]CAT) | The fractional turnover rate of the synthetic analogue 75SeHCAT was very similar to the natural bile acid [14C]CAT, validating its use as a non-invasive tool to assess ileal function. | nih.gov |
| Steady-State Kinetics Measurement | [13C]-labeled cholic acid & chenodeoxycholic acid | Developed a dual-isotope method using serum sampling to simultaneously determine the pool sizes and fractional turnover rates of primary bile acids in humans. | mdpi.com |
| Analytical Method Development | D4-cholic acid & D4-deoxycholic acid (as internal standards) | A high-throughput LC-MS/MS method was established for the accurate measurement of bile acids in complex biological samples, essential for kinetic studies. | nih.gov |
Studies of Bile Acid Transport Mechanisms
Characterization of Hepatobiliary Bile Acid Transport Proteins
The vectorial transport of bile acids from the sinusoidal blood into hepatocytes and subsequently into the bile is a highly regulated process mediated by a series of transport proteins located on the basolateral (sinusoidal) and apical (canalicular) membranes of hepatocytes. nih.gov Labeled forms of taurocholic acid are instrumental in characterizing the function and kinetics of these key transporters.
The Sodium/Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is the primary transporter responsible for the sodium-dependent uptake of conjugated bile salts, such as taurocholic acid, from the portal circulation into hepatocytes. nih.govnih.gov It plays a crucial role in the enterohepatic circulation of bile salts. nih.gov
Studies using labeled taurocholic acid have been fundamental in elucidating the function of NTCP. Functional studies involving cells engineered to express NTCP have demonstrated that mutations in the SLC10A1 gene can lead to a marked reduction in taurocholic acid uptake activity. nih.gov For instance, the p.Ser267Phe variant results in an almost complete loss of taurocholate transporting activity. frontiersin.org Similarly, a homozygous mutation causing an arginine to histidine substitution at position 252 was shown to render the protein virtually absent from the plasma membrane, severely impairing its function. nih.gov These studies confirm that NTCP is the main import system for conjugated bile salts into the liver. nih.gov The use of labeled TCA allows for precise measurement of uptake rates and the impact of genetic variations on transporter function.
| Transporter | Model System | Key Finding with Labeled Taurocholate | Reference |
|---|---|---|---|
| NTCP/SLC10A1 | Cells expressing mutant NTCP (p.Arg252His) | Markedly reduced uptake activity of taurocholic acid. | nih.gov |
| NTCP/SLC10A1 | Cells expressing mutant NTCP (p.Ser267Phe) | Almost complete loss of taurocholate transporting activity. | frontiersin.org |
| skSlc10a1 (skate ortholog) | [3H]TCA uptake assay | Low affinity for taurocholic acid (Km = 92.4 µM) compared to human NTCP (Km = 5.4 µM). | nih.gov |
The Bile Salt Export Pump (BSEP), a member of the ATP-binding cassette (ABC) transporter family encoded by the ABCB11 gene, is located on the canalicular membrane of hepatocytes. nih.govscienceopen.com It is the rate-limiting step for the secretion of monovalent bile salts, including taurocholate, from the hepatocyte into the bile. scienceopen.com The function of BSEP is a major driving force for bile formation. mdpi.com
The characterization of BSEP function and its interaction with various compounds heavily relies on transport assays using labeled taurocholate. Inverted membrane vesicles from Sf9 cells overexpressing BSEP are a common model. Kinetic studies using this system have determined the Michaelis-Menten constant (Km) for taurocholate transport to be approximately 17.8 µM. scienceopen.com These assays are also crucial for identifying drugs that inhibit BSEP, which can lead to cholestatic drug-induced liver injury (DILI). nih.govscienceopen.com For example, drugs like cyclosporin (B1163) A, glibenclamide, rifampicin, and rifamycin (B1679328) SV have been shown to inhibit the apical efflux of taurocholate in cellular models. nih.gov Furthermore, studies have demonstrated that certain compounds, like Tauroursodeoxycholic acid (TUDCA), can counteract the effects of cholestatic agents by stimulating the insertion of BSEP into the canalicular membrane, thereby restoring bile flow. nih.gov
| Model System | Substrate | Parameter | Value | Reference |
|---|---|---|---|---|
| BSEP-overexpressing inverted Sf9 membrane vesicles | Taurocholate (TA) | Km | 17.8 ± 5.0 µM | scienceopen.com |
| BSEP-overexpressing inverted Sf9 membrane vesicles | Taurocholate (TA) | Vmax | 286.2 ± 28.2 pmol/mg protein/min | scienceopen.com |
Organic Solute Transporter Alpha/Beta (OSTα/β) is a heterodimeric transporter found on the basolateral membrane of epithelial cells in the intestine, kidney, liver, and other tissues. nih.govsolvobiotech.com In the liver, its expression is typically low but is significantly upregulated under cholestatic conditions, where it functions as an alternative efflux pathway, transporting bile acids from the hepatocyte back into the sinusoidal blood to prevent intracellular accumulation and toxicity. researchgate.net
Studies using labeled taurocholic acid have been essential in defining the role and substrate specificity of OSTα/β. nih.gov Research has shown that OSTα/β mediates the sodium-independent, facilitated transport of taurocholic acid. nih.govsolvobiotech.com Kinetic studies in cells overexpressing OSTα/β have revealed that it preferentially transports more hydrophobic bile acids, though it does transport taurocholate. researchgate.net For instance, the transport preference is often cited in the order of taurochenodeoxycholate > glycochenodeoxycholate > taurocholate > glycocholate. researchgate.net Investigations in knockout mice have confirmed that OSTα-OSTβ is a major basolateral transporter for bile acids, and its absence significantly reduces the ileal absorption of [3H]taurocholate. nih.gov
Evaluation of Compensatory Mechanisms in Bile Acid Homeostasis
The body has evolved compensatory mechanisms to manage disruptions in bile acid transport. The use of labeled tracers like Taurocholic Acid-d8 Sodium Salt is vital for studying these adaptive responses. When a primary transport pathway is impaired, either through genetic deficiency or drug-induced inhibition, alternative transporters are often upregulated.
For example, in cases of NTCP deficiency, where the primary hepatic uptake of conjugated bile salts is compromised, patients exhibit extremely high levels of plasma bile salts but may have a relatively mild clinical phenotype. nih.gov This suggests that auxiliary transporters can sustain the enterohepatic cycle, albeit less efficiently. nih.gov Similarly, in the absence of OSTα-OSTβ, other transport mechanisms appear to compensate for the loss of this basolateral efflux pathway. nih.gov Studies in cholestatic models show that OSTα/β itself is a compensatory mechanism, becoming upregulated in the liver to efflux bile acids back to the blood when canalicular export via BSEP is impaired. researchgate.net Quantifying the flux of labeled taurocholate through these different pathways under various pathological conditions allows researchers to map and understand these critical homeostatic adaptations.
In Vitro Models for Studying Bile Acid Transport Inhibition by Exogenous Compounds
In vitro models are indispensable for screening and characterizing the potential of exogenous compounds, such as new drug candidates, to inhibit bile acid transporters and cause DILI. Sandwich-cultured hepatocytes (SCH) and polarized cell lines engineered to express key transporters are prominent among these models. nih.govnih.gov
Deuterium-labeled taurocholic acid (d8-TCA) is particularly useful in these systems. researchgate.net For example, in induced hepatocyte-like (iHep) cells cultured in a sandwich configuration, d8-TCA is used to measure the in vitro intrinsic biliary clearance (CLb,int) and to assess the inhibition of bile acid efflux transporters by known cholestatic drugs. researchgate.net Another powerful model involves LLC-PK1 cells co-expressing both the uptake transporter NTCP and the efflux transporter BSEP. nih.gov This system allows for the study of the entire vectorial (basal-to-apical) transport of taurocholate. Using this model, researchers have demonstrated that cholestatic drugs like cyclosporin A and glibenclamide inhibit both NTCP-mediated uptake and BSEP-mediated efflux of taurocholate. nih.gov The use of stable isotope-labeled substrates like this compound in conjunction with mass spectrometry provides a highly sensitive and specific method for quantifying transport rates and inhibition kinetics in these high-throughput screening environments.
| Compound | In Vitro Model | Effect on Taurocholate Transport | Reference |
|---|---|---|---|
| Cyclosporin A | NTCP- and BSEP-coexpressing LLC-PK1 cells | Inhibited both basal-to-apical transport and apical efflux clearance. | nih.gov |
| Glibenclamide | NTCP- and BSEP-coexpressing LLC-PK1 cells | Inhibited both basal-to-apical transport and apical efflux clearance. | nih.gov |
| Rifampicin | NTCP- and BSEP-coexpressing LLC-PK1 cells | Inhibited both basal-to-apical transport and apical efflux clearance. | nih.gov |
| Troglitazone | Human and Rat Sandwich-Cultured Hepatocytes | Decreased TCA uptake, biliary clearance (CLBile), and basolateral efflux (CLBL). | nih.gov |
Cellular and in Vitro Biochemical Research Applications
Applications in Cultured Cell Lines for Bile Acid Research
Taurocholic acid is a vital tool in cell culture studies to explore the diverse roles of bile acids in cellular physiology and pathophysiology.
The versatility of taurocholic acid is demonstrated by its application across a range of cell lines, each modeling different aspects of biological systems.
HepG2 Cells: The human hepatoma cell line, HepG2, is frequently used in liver-related research. Studies have employed taurocholate to investigate the uptake of high-density lipoprotein-associated cholesteryl esters, demonstrating its role in lipid metabolism within liver cells. sigmaaldrich.com
LX-2 Cells: The human hepatic stellate cell line, LX-2, is a key model for studying liver fibrosis. Research has shown that taurocholic acid can promote the activation of these cells, a critical event in the progression of liver fibrosis. nih.govnih.govresearchgate.net Studies using LX-2 cells have elucidated signaling pathways, such as the S1PR2/p38 MAPK/YAP pathway, that are modulated by taurocholic acid. nih.govnih.gov
LLC-PK1 Cells: This porcine kidney epithelial cell line is instrumental in studying renal transport mechanisms. Researchers have used LLC-PK1 cells to characterize the vectorial transcellular transport of bile acids and to investigate how drugs might induce cholestasis by inhibiting bile acid transporters like the Na+/taurocholate cotransporting polypeptide (NTCP). nih.gov Additionally, studies with these cells have explored how bile acids can alter intracellular calcium levels. nih.gov
Caco-2 Cells: The human colorectal adenocarcinoma cell line, Caco-2, serves as a model for the intestinal barrier. Taurocholate has been used in these cells to study the permeation of bile salts and bile salt:fatty acid mixed micellar systems across the intestinal epithelium. sigmaaldrich.com
MDBK and HCT-8 Cells: Madin-Darby Bovine Kidney (MDBK) and human ileocecal adenocarcinoma (HCT-8) cells have been utilized in parasitology research. Specifically, taurocholate is used to facilitate the excystation of the parasite Cryptosporidium parvum and subsequent infection of these cell lines, providing a model to study the parasite's life cycle and infectivity. sigmaaldrich.com HCT-8 cell monolayers, in particular, have been shown to support C. parvum infection even when aged, offering flexibility in experimental design. nih.gov
Table 1: Applications of Taurocholic Acid in Various Cell Lines
| Cell Line | Cell Type | Research Application | Key Findings |
|---|---|---|---|
| HepG2 | Human Hepatoma | Lipid Metabolism | Increases uptake of high-density lipoprotein-associated cholesteryl esters. sigmaaldrich.com |
| LX-2 | Human Hepatic Stellate Cell | Liver Fibrosis | Promotes activation of hepatic stellate cells. nih.govnih.govresearchgate.net |
| LLC-PK1 | Porcine Kidney Epithelial | Renal Transport, Ion Homeostasis | Characterizes bile acid transport; demonstrates alteration of cellular calcium levels. nih.govnih.gov |
| Caco-2 | Human Colorectal Adenocarcinoma | Intestinal Permeability | Studies permeation of bile salt and mixed micellar systems. sigmaaldrich.com |
| MDBK | Madin-Darby Bovine Kidney | Parasitology | Facilitates Cryptosporidium parvum infection. sigmaaldrich.com |
| HCT-8 | Human Ileocecal Adenocarcinoma | Parasitology | Supports Cryptosporidium parvum infection. sigmaaldrich.comnih.gov |
A primary application of taurocholic acid in biochemical research is its function as a detergent for the solubilization of lipids and membrane-bound proteins. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its amphipathic nature allows it to disrupt the lipid bilayer of cell membranes, thereby releasing integral membrane proteins for further study. This property is crucial for isolating and characterizing these proteins in their native or near-native state. sigmaaldrich.comsigmaaldrich.com
Studies have optimized the use of sodium cholate (B1235396), a closely related bile salt, in combination with high salt concentrations for the effective separation of membrane proteins from rat liver rough microsomes using hydroxyapatite (B223615) high-performance liquid chromatography. nih.gov This approach allows for high recovery and resolution of various membrane proteins. nih.gov
Enzymatic Activation Studies
Taurocholic acid plays a significant role as a modulator of enzyme activity, particularly for enzymes involved in lipid digestion and metabolism.
Taurocholic acid is a known activator of cholesterol esterase. sigmaaldrich.com This enzyme is crucial for the hydrolysis of cholesteryl esters to cholesterol and fatty acids. Research has shown that in the presence of taurocholate, purified bovine cholesterol esterase can undergo dimerization, which is thought to be mediated by the facilitation of hydrophobic interactions between the monomeric subunits. nih.gov
The activity of various lipases is enhanced by the presence of taurocholic acid. sigmaaldrich.com For instance, bile salt activated lipase (B570770) (BAL), a pancreatic enzyme essential for digesting a wide array of lipids, requires bile salts for its activity. nih.govebi.ac.uk Structural studies have revealed that taurocholate binds to BAL at a site near a hairpin loop close to the active site. nih.gov This binding event stabilizes the loop in an open conformation, which is presumed to lead to the formation of the substrate-binding site. nih.gov
The effects of taurocholate on pancreatic lipase activity have been shown to be influenced by other factors such as the presence of divalent cations like Ca2+. nih.gov While high concentrations of bile salts can inhibit lipase activity, calcium can counteract this inhibition. nih.gov The optimal concentration of sodium taurocholate for lipase activity has been a subject of investigation to maximize enzymatic efficiency in research settings. researchgate.net
Table 2: Enzymatic Activation by Taurocholic Acid
| Enzyme | Source | Effect of Taurocholic Acid | Mechanistic Insight |
|---|---|---|---|
| Cholesterol Esterase | Bovine | Activation | Mediates dimerization through hydrophobic interactions. nih.gov |
| Bile Salt Activated Lipase (BAL) | Bovine Pancreas | Activation | Binds to a loop near the active site, stabilizing it in an open conformation. nih.gov |
| Pancreatic Lipase | Swine | Modulation (Activation/Inhibition) | Activity is dependent on concentration and the presence of cofactors like Ca2+. nih.gov |
Micellar Systems and Their Interactions in Research Contexts
Bile salts like taurocholic acid are fundamental to the formation of micelles, which are critical for the solubilization and absorption of dietary fats and fat-soluble vitamins in the intestine. In research, these micellar systems are recreated in vitro to study these processes. For example, the permeation of bile salt and bile salt:fatty acid mixed micellar systems has been investigated using Caco-2 cell culture models. sigmaaldrich.com
The structure of bile salt aggregates can be studied using techniques like X-ray crystallography. The crystal structure of sodium taurodeoxycholate, another bile salt, has been used as a model for its micellar aggregates. nih.gov Furthermore, the interactions between bile salt micelles and other molecules, such as aminopenicillanic acid and its derivatives, have been examined using methods like capillary electrophoresis. sigmaaldrich.com These studies provide insights into the potential for bile salt micelles to influence the absorption and transport of various compounds.
Research on Host-Microbe Interactions in Cell Culture Models
In the field of microbiology, sodium taurocholate has been utilized in specific cell culture models to study host-pathogen interactions. Notably, it has been incorporated into experimental setups for investigating the colonization of human nasopharyngeal mucosa by Neisseria meningitidis, the bacterium responsible for meningococcal disease. sigmaaldrich.com One study that examined the variability of invasion by different N. meningitidis clones among mucosae derived from different human hosts used sodium taurocholate in its cell culture system. sigmaaldrich.comnih.gov While bile salts are not native to the nasopharyngeal environment, the use of this compound in such research highlights its utility as a tool to facilitate the study of complex biological interactions in a controlled in vitro setting. sigmaaldrich.com
The role of sodium taurocholate is particularly well-established and critical in the in vitro cultivation of the intestinal parasite Cryptosporidium parvum. sigmaaldrich.com This protozoan is a significant cause of diarrheal disease, and in vitro models are essential for studying its biology and for screening potential therapeutic agents. nih.govparahostdis.org
Sodium taurocholate is instrumental in two key stages of the parasite's life cycle in the lab. First, it is widely used to induce excystation, the process where the infective sporozoites are released from the environmentally resistant oocyst form. nih.govnih.gov Second, and crucially for infection studies, the presence of sodium taurocholate in the culture medium significantly enhances the rate of infection of host cells by the parasite. nih.govnih.gov This has been demonstrated in various intestinal epithelial cell lines, including HCT-8 and MDBK cells. sigmaaldrich.comnih.gov Research has shown that sodium taurocholate treatment enhances the invasiveness of the sporozoites by increasing their gliding motility and promoting the secretion of proteins necessary for a successful invasion. nih.gov The enhancing effect is dose-dependent, and studies comparing different bile salts have found that tauro-conjugated forms, like sodium taurocholate, are generally more potent than their glyco-conjugated counterparts at enhancing parasite invasion. nih.gov
| Application | Host Cell Lines | Key Findings | Reference |
|---|---|---|---|
| Induction of Oocyst Excystation | N/A (pre-infection step) | Expedites and enhances the release of infective sporozoites. | nih.govnih.gov |
| Enhancement of Host Cell Infection | HCT-8, MDBK, Caco-2 | Increases infection rates compared to controls without bile salt. Allows for the entire infection process to occur without harming host cells. | nih.govnih.gov |
| Mechanism of Invasion Enhancement | HCT-8 | Increases sporozoite gliding motility and protein secretion. Effect is dose-dependent. | nih.gov |
Preclinical Research in Animal Models
Investigation of Bile Acid Disposition Kinetics in Perfused Organ Systems
The isolated perfused liver model is a cornerstone of hepatobiliary research, allowing for the detailed study of hepatic uptake, metabolism, and excretion of compounds under controlled conditions. In this context, isotopically labeled taurocholate is instrumental in delineating its disposition kinetics.
Studies utilizing the isolated perfused rat liver have elucidated the saturation kinetics of taurocholate uptake. By employing the multiple indicator dilution technique with radiolabeled taurocholate (such as ¹⁴C-TC or ³H-TC), researchers have determined key kinetic parameters. nih.govnih.gov For instance, the initial maximal uptake rate (Vmax) of taurocholate was found to be significantly higher than its maximal steady-state excretion capacity (Tm) into bile, indicating that hepatic uptake is not the rate-limiting step in its biliary secretion. nih.gov
The use of isotopically labeled taurocholate, such as Taurocholic Acid-d8 Sodium Salt, allows for the precise measurement of these kinetic parameters without interference from endogenous bile acids. This is particularly crucial when studying conditions that alter bile acid transport, such as cholestasis. In ethinylestradiol-induced cholestatic rat livers, the disposition kinetics of ³H-taurocholate were significantly altered. nih.gov These studies revealed a dose-dependent decrease in the biliary elimination rate constant and an increase in the efflux of taurocholate from the hepatocyte back into the plasma. nih.gov Such detailed kinetic data, made possible by isotopic labeling, are vital for understanding the mechanisms of cholestatic liver injury.
Table 1: Key Pharmacokinetic Parameters of Taurocholate in Perfused Rat Liver
Data derived from studies using isotopically labeled taurocholate.
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Initial Maximal Uptake Rate (Vmax) | 32.5 nmoles/s/g liver | Indicates high capacity for hepatic uptake, exceeding biliary excretion capacity. | nih.gov |
| Half-saturation Constant (Km) | 90.6 nmoles/g liver | Shows that the uptake system operates far from saturation at normal physiological portal blood concentrations. | nih.gov |
| Biliary Elimination Rate Constant | Decreased 5- to 18-fold in cholestasis | Demonstrates impaired biliary excretion as a key feature of cholestasis. | nih.gov |
| Hepatocyte to Plasma Efflux Rate Constant | Increased 1.7- to 2.7-fold in cholestasis | Indicates a compensatory mechanism to reduce intracellular bile acid accumulation during cholestasis. | nih.gov |
In Vivo Assessment of Bile Flow Regulation and Choleretic Responses
Taurocholic acid is a potent choleretic agent, meaning it stimulates the secretion of bile from the liver. In vivo studies in various animal models have been crucial in characterizing this response. The administration of sodium taurocholate to dogs has been shown to cause a marked increase in both bile flow and the output of bile salts. nih.gov This effect is attributed to the osmotic activity of bile salts in the bile canaliculi, drawing water and electrolytes into the bile. nih.gov
The choleretic response to taurocholic acid exhibits significant species differences. Studies comparing rats, rabbits, and dogs have shown that dogs have a more pronounced and sustained increase in bile flow in response to taurocholic acid administration compared to rodents. nih.gov These differences are partly due to variations in basal bile production and the rate of bile acid conjugation. nih.gov In rats, the administration of taurocholic acid increases the biliary concentration of bile acids, but the effect on bile flow can be variable, highlighting the complex regulation of bile secretion. nih.gov The use of this compound in such in vivo studies would enable researchers to accurately trace the contribution of the exogenously administered bile acid to the total bile flow and bile acid pool, distinguishing it from the animal's own endogenous taurocholate.
Research on Bile Acid Metabolism and Homeostasis in Disease Models
The precise tracing capabilities afforded by this compound are particularly valuable in studying the dysregulation of bile acid metabolism that occurs in various disease states.
In a rat model of ethinylestradiol-induced cholestasis, studies with ³H-taurocholate provided a detailed picture of the altered bile acid disposition. nih.gov The findings showed a significant reduction in the biliary recovery of the administered taurocholate, confirming impaired excretion. nih.gov These studies highlight how isotopically labeled taurocholate can be used to dissect the specific transport defects that contribute to cholestasis.
Table 2: Impact of Cholestasis on ³H-Taurocholate Disposition in Perfused Rat Livers
Data from a study on ethinylestradiol-induced cholestasis.
| Parameter | Control | Moderate Cholestasis | Severe Cholestasis | Reference |
|---|---|---|---|---|
| Biliary Recovery Ratio of ³H-TC | Normal | 1.8-fold decrease | 2.8-fold decrease | nih.gov |
Recent research has implicated altered bile acid metabolism in the pathogenesis of cancer cachexia, a debilitating syndrome characterized by systemic inflammation and metabolic dysfunction. A pivotal study in mouse models of cancer cachexia utilized d4-taurocholic acid to investigate microbial bile acid metabolism. nih.gov This study revealed a significant reduction in the microbial 7α-dehydroxylation activity in cachectic mice, leading to decreased levels of the secondary bile acid taurodeoxycholic acid (TDCA). nih.gov This finding was crucial in linking gut dysbiosis to the altered bile acid profile seen in cancer cachexia. The study further demonstrated that administration of TDCA could ameliorate some features of cachexia, such as hepatic cholesterol accumulation. nih.gov
In the context of cancer promotion, studies in rats have investigated the role of sodium taurocholate in gastric carcinogenesis. In a model where rats were first treated with a carcinogen (N-methyl-N'-nitro-N-nitrosoguanidine) followed by gastrectomy, subsequent feeding with a diet containing sodium taurocholate significantly promoted the development of malignant tumors in the remnant stomach. nih.govnih.gov These findings suggest that increased exposure of the gastric mucosa to bile acids can act as a tumor promoter. nih.govnih.gov
Table 3: Tumor Incidence in Rats with and without Sodium Taurocholate Promotion
Data from a study on gastric carcinogenesis in rats.
| Experimental Group | Treatment | Tumor Incidence | Reference |
|---|---|---|---|
| Group I | MNNG + Gastrectomy + Sodium Taurocholate | 40.9% | nih.gov |
| Group II | MNNG + Gastrectomy + Control Diet | 27.3% | nih.gov |
| Group IV | MNNG alone (Control) | 8.3% | nih.gov |
The gut microbiota plays a key role in transforming primary bile acids into secondary bile acids, and disruptions in this process are linked to gastrointestinal disorders. In a mouse model of inflammatory bowel disease (IL-10⁻/⁻ mice), a diet high in saturated fat was shown to promote the taurine-conjugation of bile acids, leading to an increase in taurocholic acid. nih.gov This increase in taurocholic acid, in turn, promoted the growth of the pathobiont Bilophila wadsworthia and exacerbated colitis. nih.gov Gavage with taurocholic acid alone was sufficient to induce a bloom of this bacterium and lead to colitis in these genetically susceptible mice. nih.gov
Mechanistic Elucidations of Bile Acid Signaling and Homeostasis
Identification of Bile Acid-Mediated Signaling Pathways
Taurocholic acid exerts its biological effects by interacting with several key receptors and modulating downstream signaling cascades. These interactions are fundamental to maintaining bile acid homeostasis and influencing a wide array of physiological processes.
The Farnesoid X Receptor (FXR) is a nuclear receptor that functions as a primary sensor for bile acids. Taurocholic acid is an endogenous ligand for FXR, although it is considered a weaker activator compared to unconjugated bile acids like chenodeoxycholic acid. tandfonline.com Studies have demonstrated that treatment with taurocholic acid can lead to an increase in the expression of FXR at both the mRNA and protein levels. nih.govmdpi.com This activation is crucial for many of its physiological effects, particularly its anti-inflammatory properties. nih.govmdpi.com
| Receptor | Ligand | Key Research Finding | Reference(s) |
| Farnesoid X Receptor (FXR) | Taurocholic Acid | Increases FXR mRNA and protein expression, which is essential for its anti-inflammatory effects. | nih.govmdpi.com |
| Farnesoid X Receptor (FXR) | Taurocholic Acid | Upregulates downstream FXR targets like SHP, ABCG1, and ApoA1. | mdpi.com |
| Farnesoid X Receptor (FXR) | Taurocholic Acid | Characterized as a weak activator compared to unconjugated bile acids. | tandfonline.com |
Takeda G-protein-coupled bile acid receptor 5 (TGR5), also known as GPCR19, is a cell surface receptor that mediates rapid, non-genomic actions of bile acids. Taurocholic acid is a known agonist for TGR5. rsc.orgnih.govrsc.org This activation has been documented in diverse cell types, including neurons, microglia, and macrophages. rsc.orgnih.govrsc.org
Activation of TGR5 by taurocholic acid initiates signaling cascades that often result in anti-inflammatory and cytoprotective effects. For instance, in the central nervous system, TGR5 activation by taurocholic acid can ameliorate hypertension by reducing inflammatory responses and oxidative stress. rsc.orgnih.govrsc.org In macrophages, this agonism can modulate polarization, shifting from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype, which is associated with reduced lipogenesis. The binding of taurocholic acid to TGR5 can also lead to the production of intracellular second messengers like cyclic AMP (cAMP). nih.govmdpi.com
| Receptor | Ligand | Key Research Finding | Reference(s) |
| TGR5 (GPCR19) | Taurocholic Acid | Acts as an agonist, activating the receptor in neurons, microglia, and macrophages. | rsc.orgnih.govrsc.org |
| TGR5 (GPCR19) | Taurocholic Acid | Activation reduces inflammatory responses and oxidative stress. | rsc.orgnih.govrsc.org |
| TGR5 (GPCR19) | Taurocholic Acid | Promotes a shift from M1 to M2 macrophage polarization. |
The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling networks that regulate cellular processes such as proliferation, differentiation, and apoptosis. Taurocholic acid has been shown to modulate these pathways, with MAPK3 (also known as ERK1) being a notable target. nih.gov
Research indicates that taurocholic acid can activate the p38 MAPK pathway, particularly in the context of hepatic stellate cell (HSC) activation and liver fibrosis. nih.govnih.govresearchgate.net A key signaling axis identified is the Sphingosine-1-phosphate receptor 2 (S1PR2)/p38 MAPK/YAP pathway, which plays a vital role in TCA-induced HSC activation. nih.govnih.govresearchgate.net Furthermore, taurocholic acid can stimulate the MAPK/ERK1/2 pathway via G-protein coupled receptors. nih.gov One study identified MAPK3 (ERK1) as a direct target of taurocholic acid sodium hydrate, with the compound leading to a reduction in the phosphorylation of ERK1/2, suggesting a complex and context-dependent regulation of this pathway. nih.gov
Toll-like Receptor 4 (TLR4) is a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. Studies have implicated taurocholic acid in the regulation of TLR4 expression. Specifically, research has shown that taurocholic acid can upregulate the expression of TLR4 in hepatic stellate cells. nih.gov
This upregulation is a significant finding, as it directly links bile acid signaling to the activation of these cells, which is a critical step in the development of liver fibrosis. nih.gov The study concluded that taurocholic acid acts as an active promoter of liver cirrhosis progression, likely through the activation of hepatic stellate cells via this TLR4 upregulation mechanism. nih.gov This contrasts with the anti-inflammatory effects observed through FXR activation, which can include the inhibition of the TLR4/NF-κB signaling pathway, indicating a complex interplay of bile acid signaling in liver pathology. frontiersin.org
Role of Bile Acids in Modulating Inflammatory Responses
Taurocholic acid exerts significant modulatory effects on inflammation, acting through multiple pathways to both suppress and, in certain contexts, promote inflammatory responses.
Its anti-inflammatory properties are well-documented. Taurocholic acid can inhibit the recruitment of macrophages induced by LPS and reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govmdpi.comresearchgate.net This effect is largely mediated through the activation of the FXR. nih.govmdpi.com Further studies have shown its ability to diminish inflammatory responses in oral tissues by preventing the nuclear translocation of the p65 subunit of NF-κB and lowering the expression of IL-1α and IL-1β. nih.gov In the brain, TCA-mediated activation of TGR5 also leads to a reduction in inflammation and oxidative stress. rsc.orgnih.govrsc.org
However, the role of taurocholic acid in inflammation is not exclusively suppressive. In genetically susceptible individuals, such as IL-10 knockout mice, a diet that increases the production of taurocholic acid can promote the growth of the sulfite-reducing pathobiont Bilophila wadsworthia. nih.gov This microbial bloom is associated with a pro-inflammatory TH1 immune response and the development of colitis, illustrating how diet-bile acid-microbiota interactions can drive inflammation. nih.gov
| Inflammatory Mediator | Effect of Taurocholic Acid | Mediating Pathway | Reference(s) |
| Macrophage Recruitment | Inhibition | FXR Activation | nih.govmdpi.com |
| IL-6, TNF-α Secretion | Inhibition | FXR Activation | nih.govmdpi.comresearchgate.net |
| NF-κB (p65) Translocation | Inhibition | - | nih.gov |
| Bilophila wadsworthia Growth | Promotion | Increased Taurine (B1682933) Availability | nih.gov |
Bile Acid-Induced Effects on Hepatic Stellate Cell Activation and Fibrogenesis
The activation of hepatic stellate cells (HSCs) is the central event in the development of liver fibrosis, the excessive accumulation of scar tissue in the liver. frontiersin.org Taurocholic acid has been identified as an active factor that promotes this process. nih.gov
Studies have shown that elevated concentrations of taurocholic acid directly stimulate the activation of HSCs, leading to their transformation into proliferative, fibrogenic myofibroblasts. nih.govnih.govresearchgate.netnih.gov This activation is marked by an increased expression of fibrotic markers, including α-smooth muscle actin (α-SMA) and type I collagen. nih.gov
Two primary signaling pathways have been elucidated for this pro-fibrogenic effect. First, taurocholic acid upregulates the expression of TLR4 on HSCs, sensitizing them to inflammatory signals and promoting their activation. nih.gov Second, a critical pathway involves the S1PR2/p38 MAPK/YAP signaling cascade. nih.govnih.govresearchgate.net Taurocholic acid activates this pathway, which in turn drives HSC proliferation, migration, contractility, and the deposition of extracellular matrix proteins, all of which are hallmarks of liver fibrogenesis. nih.govnih.gov Research using pharmacological inhibitors of S1PR2 has confirmed the importance of this pathway, as blocking it attenuates TCA-induced HSC activation and reduces liver fibrosis in experimental models. nih.gov
| Cellular Process | Effect of Taurocholic Acid | Mediating Pathway(s) | Reference(s) |
| Hepatic Stellate Cell (HSC) Activation | Promotion | TLR4 Upregulation; S1PR2/p38 MAPK/YAP | nih.govnih.govresearchgate.netnih.gov |
| Expression of α-SMA, Type I Collagen | Increase | TLR4 Upregulation | nih.gov |
| HSC Proliferation, Migration, Contraction | Increase | S1PR2/p38 MAPK/YAP | nih.govnih.gov |
| Liver Fibrogenesis | Promotion | TC/α-CGRP/CALCRL/PKA/ERK1/2/TGF-β1/VEGF | nih.govnih.gov |
Conclusion and Future Research Directions
Current Understanding of Taurocholic Acid-d8 Sodium Salt Applications in Research
This compound is a deuterated form of taurocholic acid, a primary conjugated bile acid. bertin-bioreagent.comcaymanchem.com Its primary application in research is as an internal standard for mass spectrometry-based quantitative analysis. The incorporation of eight deuterium (B1214612) atoms creates a molecule that is chemically almost identical to its natural counterpart but with a distinct, heavier mass. This property allows it to be differentiated from the endogenous taurocholic acid in biological samples, making it an ideal tool for accurately measuring the concentration of the natural compound.
The use of deuterated standards like this compound is crucial in the field of "bile acidomics," which involves the comprehensive analysis of all bile acids in a biological system. caymanchem.com These standards help to correct for variations that can occur during sample preparation and analysis, ensuring the reliability and reproducibility of the results. This is particularly important when studying conditions where bile acid levels are altered, such as in cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and inflammatory bowel diseases like Crohn's disease and ulcerative colitis. bertin-bioreagent.comcaymanchem.comnih.govnih.gov
Key Research Applications of Deuterated Bile Acids:
| Application Area | Description |
| Metabolomics | Used as internal standards for the accurate quantification of endogenous bile acids in various biological matrices (e.g., serum, feces). |
| Pharmacokinetic (PK) Studies | Can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of taurocholic acid. researchgate.net |
| Mechanistic Studies | Helps in elucidating the pathways of bile acid metabolism and transport. wikipedia.org |
Emerging Research Avenues in Bile Acidomics
The field of bile acidomics is expanding beyond simple quantification. Researchers are now exploring the intricate signaling roles of bile acids in health and disease. mdpi.comnih.gov Bile acids are no longer viewed merely as detergents for fat digestion but as key signaling molecules that regulate their own synthesis and transport, as well as glucose homeostasis, lipid metabolism, and inflammation. nih.gov
Emerging research is focused on several key areas:
Gut Microbiome Interaction: The gut microbiota extensively metabolizes primary bile acids into secondary bile acids, creating a complex and diverse bile acid pool. nih.govnih.gov Understanding how this interplay influences host metabolism and contributes to diseases like NAFLD and cardiovascular disease is a major area of investigation. nih.govmdpi.com
Receptor-Mediated Signaling: Bile acids exert their signaling effects through various receptors, most notably the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GP-BAR1, also known as TGR5). caymanchem.comnih.gov Developing synthetic bile acid derivatives that can selectively target these receptors is a promising therapeutic strategy for metabolic and liver diseases. mdpi.com
Bile Acids as Biomarkers: Distinct changes in the bile acid profile have been observed in various liver diseases. nih.govresearchgate.net This suggests that specific bile acid signatures could serve as non-invasive biomarkers for disease diagnosis, prognosis, and monitoring treatment response.
A bibliometric analysis of publications between 2002 and 2022 on bile acids and NAFLD revealed that research on the nuclear receptor FXR and metabolic syndrome has been particularly intense. nih.gov This highlights the growing interest in the therapeutic targeting of bile acid pathways.
Potential for Novel Deuterated Bile Acid Probes in Systems Biology and Mechanistic Toxicology
The use of deuterated compounds, or "heavy" molecules, extends beyond their role as simple internal standards. The substitution of hydrogen with deuterium, a stable isotope, can subtly alter the physicochemical properties of a molecule due to the kinetic isotope effect. wikipedia.org The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. juniperpublishers.com This principle opens up new avenues for designing sophisticated molecular probes for systems biology and mechanistic toxicology.
Potential Applications of Novel Deuterated Bile Acid Probes:
| Research Area | Potential Application | Scientific Rationale |
| Systems Biology | Metabolic Flux Analysis: Tracing the metabolic fate of deuterated bile acids through various pathways to understand their dynamic processing in a living system. nih.gov | Deuterium labeling allows for the differentiation of the probe from endogenous molecules, enabling the tracking of its transformation and incorporation into different metabolic pools. nih.gov |
| Mechanistic Toxicology | Probing Reactive Metabolite Formation: Designing deuterated bile acids where deuterium is placed at a site of metabolic activation to investigate the formation of potentially toxic metabolites. juniperpublishers.comresearchgate.net | The slower metabolism at the deuterated site can help to identify and quantify the formation of specific metabolites, providing insights into mechanisms of bile acid-induced toxicity. researchgate.net |
| Enzyme Mechanism Studies | Investigating Enzyme Kinetics: Using deuterated bile acids as substrates to study the kinetic isotope effects of enzymes involved in their metabolism, such as cytochrome P450s. nih.govacs.org | Measuring the kinetic isotope effect provides valuable information about the rate-limiting steps and transition-state structures of enzymatic reactions. acs.org |
By strategically placing deuterium atoms at different positions on the bile acid scaffold, researchers can create a panel of probes to dissect complex biological processes. scienceopen.com For instance, deuterated probes could be used in conjunction with advanced analytical techniques like Raman microspectroscopy to visualize the uptake and metabolism of specific bile acids at a single-cell level. nih.govplos.org This "label-free" imaging approach offers a powerful way to study dynamic cellular processes without the need for bulky fluorescent tags that might alter the molecule's behavior. nih.govnih.gov
Q & A
Q. How can Taurocholic Acid-d8 Sodium Salt be used as an internal standard for quantitative analysis of bile acids in biological samples?
this compound is a deuterated analog of endogenous taurocholic acid, making it ideal for stable isotope dilution assays. To quantify bile acids via LC-MS/MS:
- Sample Preparation : Spike biological matrices (e.g., serum, bile) with Taurocholic Acid-d8 prior to extraction to correct for analyte loss during processing .
- Calibration Curves : Use a series of deuterated and non-deuterated standards to establish linearity and account for matrix effects.
- Validation : Confirm precision, accuracy, and recovery rates under varying pH and temperature conditions .
Q. What are the critical storage and handling conditions for this compound to ensure experimental reproducibility?
- Storage : Store at +4°C in airtight, light-protected containers to prevent degradation. Avoid freeze-thaw cycles, which may destabilize the sulfonic acid moiety .
- Solubility : Reconstitute in methanol or aqueous buffers (pH 7–8) to maintain stability. Test solubility in experimental matrices (e.g., cell culture media) to avoid precipitation .
Advanced Research Questions
Q. How does this compound facilitate mechanistic studies of bile acid transport in in vitro models?
- Transport Assays : Use Caco-2 cells or transfected HEK293 cells expressing bile acid transporters (e.g., ASBT, NTCP). Apply deuterated and non-deuterated bile acids in competitive uptake studies to quantify transporter affinity and inhibition kinetics .
- Isotopic Dilution : The deuterium label minimizes interference from endogenous bile acids, enabling precise tracking of apical vs. basolateral transport .
- Data Normalization : Normalize to protein content or housekeeping genes to account for cell viability variations .
Q. What experimental strategies can resolve contradictions in reported binding affinities of Taurocholic Acid-d8 to nuclear receptors (e.g., FXR, TGR5)?
- Purity Verification : Confirm isotopic purity (>95% by HPLC) and deuteration positions (C-2,2,3,4,4,6,6,7,8) using NMR or high-resolution MS to rule out structural heterogeneity .
- Receptor-Specific Assays : Compare results across orthogonal methods (e.g., SPR, fluorescence polarization) to distinguish assay-specific artifacts.
- Isotope Effects : Evaluate whether deuterium substitution alters hydrogen bonding or steric interactions in receptor binding pockets .
Q. How can researchers optimize the use of this compound in metabolomic studies of bile acid dysregulation in disease models?
- Longitudinal Profiling : Collect serial samples from animal models (e.g., cholestasis, NAFLD) and use Taurocholic Acid-d8 to normalize temporal changes in bile acid pools .
- Multi-Omics Integration : Pair LC-MS/MS bile acid data with transcriptomic/proteomic datasets to identify regulatory pathways.
- Contamination Control : Include blank samples to detect background signals from solvents or column carryover .
Methodological Considerations
- Synthesis Validation : For custom-synthesized batches, verify deuteration efficiency via mass spectrometry and compare retention times to non-deuterated analogs .
- Ethical Compliance : When using animal-derived samples, ensure compliance with institutional guidelines for bile acid extraction and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
